![molecular formula C22H19N5O2S2 B2931411 N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-27-7](/img/structure/B2931411.png)
N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
“N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a chemical compound with the molecular formula C22H19N5O2S2 . It has an average mass of 449.549 Da and a monoisotopic mass of 449.098022 Da . This product is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonists
The synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have shown potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have been explored for their ability to bind to the 5-HT6 receptor and inhibit functional cellular responses to serotonin, indicating their potential use in treating various neurological and psychiatric disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Research on substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential application of these compounds in developing new antimicrobial agents (Mittal et al., 2011).
Antitumor and Antibacterial Agents
Another study focused on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing promising antitumor and antibacterial properties. This research highlights the potential of these compounds in the development of new therapies for cancer and bacterial infections (Hafez et al., 2017).
Analgesic and Anti-inflammatory Evaluation
Further studies on fused heterocyclic ring systems incorporating the phenylsulfonyl moiety have demonstrated excellent analgesic and anti-inflammatory activities. These findings open avenues for the development of new analgesic and anti-inflammatory medications (Shaaban et al., 2008).
properties
IUPAC Name |
10-(benzenesulfonyl)-N-benzyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-2-26(15-16-9-5-3-6-10-16)20-19-18(13-14-30-19)27-21(23-20)22(24-25-27)31(28,29)17-11-7-4-8-12-17/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYXMOSLXLUWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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